molecular formula C9H13ClN4O B1521563 2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride CAS No. 1193388-32-7

2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride

Cat. No.: B1521563
CAS No.: 1193388-32-7
M. Wt: 228.68 g/mol
InChI Key: DKPCAPPYTZMPQD-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Assignment

The systematic nomenclature of 2-(3-aminopropyl)-2H,3H-triazolo[4,3-a]pyridin-3-one hydrochloride follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple ring systems. The complete International Union of Pure and Applied Chemistry name is 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 2-(3-aminopropyl)-, hydrochloride (1:1), which precisely describes the structural arrangement and stoichiometry of the salt formation. Alternative accepted nomenclature includes 2-(3-Aminopropyl)triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (1:1), which maintains the same structural description while varying the presentation format.

The Chemical Abstracts Service registry number assigned to this compound is 1193388-32-7, providing a unique identifier for database searches and regulatory documentation. This registry number specifically corresponds to the hydrochloride salt form of the compound, distinguishing it from the free base structure which carries different identification numbers. The registration process involves comprehensive structural verification and cross-referencing with existing chemical databases to ensure accuracy and prevent duplication. The MDL number associated with this compound is MFCD12912820, providing an additional reference point for chemical inventory systems.

Various synonyms have been documented in chemical literature, including the abbreviated form 2-(3-AMINOPROPYL)-2H,3H-TRIAZOLO[4,3-A]PYRIDIN-3-ONE HYDROCHLORIDE and the systematic descriptor 2-(3-aminopropyl)-2H,3H-triazolo[3,4-a]pyridin-3-one hydrochloride. The numbering system in the triazolo[4,3-a]pyridine designation indicates the specific fusion pattern between the triazole and pyridine rings, where the numbers in brackets [4,3-a] denote the positions of ring junction and nitrogen atom placement within the fused system.

Properties

IUPAC Name

2-(3-aminopropyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O.ClH/c10-5-3-7-13-9(14)12-6-2-1-4-8(12)11-13;/h1-2,4,6H,3,5,7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPCAPPYTZMPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-aminopropyl)-2H,3H-triazolo[4,3-a]pyridin-3-one typically involves two main stages:

  • Formation of the fused triazolopyridine ring system.
  • Introduction of the 3-aminopropyl substituent at the 2-position.
  • Conversion to the hydrochloride salt for pharmaceutical formulation.

Formation of the Triazolopyridine Core

The fusedtriazolo[4,3-a]pyridin-3-one scaffold is commonly synthesized via cyclization reactions involving hydrazinopyridine derivatives and appropriate dehydrating agents.

Key methods include:

  • Dehydration of 2-hydrazidopyridines: Traditional methods use harsh reagents such as refluxing phosphorus oxychloride, concentrated hydrochloric acid, or acetic acid to induce cyclization by dehydration, yielding the triazolopyridine ring. However, these conditions are often incompatible with acid- or base-sensitive functional groups.

  • Mitsunobu Reaction: A milder alternative involves the Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF). This method can mediate dehydration and cyclization under mild conditions, although initial yields were low (5-20%) without optimization.

  • Use of TMS-N3 Additive: Incorporation of trimethylsilyl azide (TMS-N3) in the Mitsunobu reaction has been shown to improve yields and broaden substrate scope, enabling the synthesis of derivatized triazolopyridines compatible with amino acid substrates and polar functional groups.

  • Reaction Conditions: The cyclization is typically conducted at room temperature to moderate heating (reflux conditions vary depending on solvent) with reaction times ranging from several hours to days depending on the method and substrates.

Introduction of the 3-Aminopropyl Side Chain

The 3-aminopropyl substituent at the 2-position is generally introduced via nucleophilic substitution or alkylation reactions on the triazolopyridine intermediate.

  • Nucleophilic Substitution: Starting from a 2-chloropyridine derivative fused with the triazole ring, reaction with 3-aminopropyl nucleophiles can afford the desired substituted product.

  • Stepwise Synthesis: According to patent literature, the process involves:

    • Preparation of 2-chloro-6-substituted pyridine derivatives.

    • Reaction with semicarbazide hydrochloride to form the triazolopyridin-3-one core.

    • Subsequent reaction with 3-aminopropyl-containing intermediates or salts under reflux in an inert solvent such as acetonitrile or xylene, often in the presence of a base, to afford the substituted product.

  • Reaction Medium and Temperature: The reaction is conducted in a liquid medium with boiling points between 80°C and 150°C, typically under reflux for 2 to 72 hours depending on the step and reagents.

Formation of the Hydrochloride Salt

  • The free base of 2-(3-aminopropyl)-2H,3H-triazolo[4,3-a]pyridin-3-one is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

  • This salt formation improves the compound's solubility, stability, and suitability for pharmaceutical formulation.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Traditional Dehydration Phosphorus oxychloride, conc. HCl, refluxing acetic acid Variable Established method Harsh conditions; incompatible with sensitive groups
Mitsunobu Reaction (Ph3P/DEAD) Triphenylphosphine, DEAD, THF, room temperature, 12 h 5-20 Mild conditions Low yields without additives
Mitsunobu + TMS-N3 Ph3P, DEAD, TMS-N3, THF Improved Mild, compatible with amino acids Requires optimization for best yields
Stepwise Reaction (Patent) 2-chloropyridine + semicarbazide hydrochloride, reflux in acetonitrile/xylene, base 33-59 Scalable, well-documented Multi-step, longer reaction times

Detailed Research Findings and Notes

  • The Mitsunobu reaction approach, especially with TMS-N3 additive, represents a significant advance by enabling milder synthesis conditions compatible with sensitive functional groups and peptidomimetic substrates.

  • The patent EP0025603A1 describes a comprehensive multi-step synthesis starting from commercially available 2-chloropyridine derivatives and semicarbazide hydrochloride, followed by reaction with amine-containing intermediates to yield triazolopyridin-3-one derivatives including 2-(3-aminopropyl) analogs.

  • The choice of solvent and reaction temperature critically affects yield and purity. Solvents like acetonitrile and xylene are preferred for their boiling points and inertness.

  • The hydrochloride salt formation is essential for pharmaceutical applications due to improved physicochemical properties.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any nitro groups to amines.

    Substitution: The aminopropyl group can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted triazolopyridines with various functional groups.

Scientific Research Applications

2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as a scaffold for designing drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminopropyl group can form hydrogen bonds with active sites, while the triazolopyridine core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Differences

The triazolo[4,3-a]pyridin-3-one scaffold is common among trazodone derivatives, but substituents on the propyl chain determine pharmacological activity. Key comparisons include:

Compound Name Substituent on Propyl Chain Molecular Weight (g/mol) Key Pharmacological Targets Synthesis Method
2-(3-Aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride (Target Compound) 3-Aminopropyl Not reported Hypothesized: 5-HT receptors, adrenergic Likely analogous to trazodone
Trazodone Hydrochloride 3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl 408.32 SARI; blocks 5-HT, H₁, α₁-adrenergic Microwave-assisted
Compound 10c 4-Pyrimidin-2-ylpiperazin-1-yl 356.21 5-HT1A ligand Microwave synthesis
Compound 10e 6-[4-(3-Chlorophenyl)piperazin-1-yl]hexyl 414.30 5-HT1A ligand Microwave synthesis
Trazodone Impurity D 3-[4-(3-Bromophenyl)piperazin-1-yl]propyl 452.78 Dopamine autoreceptor agonist Conventional synthesis

Key Research Findings

  • Trazodone Derivatives : Modifying the piperazine substituent (e.g., pyrimidinyl or chlorophenyl groups) enhances 5-HT1A binding affinity, as seen in Compounds 10c and 10e .
  • Dopaminergic Activity : Piperazine-based analogs (e.g., Trazodone Impurity D) demonstrate postsynaptic dopamine receptor antagonism and autoreceptor agonism, suggesting structural flexibility for CNS applications .
  • Green Synthesis : Sulphamic acid catalysis enables eco-friendly synthesis of trazodone derivatives with high yields (46–81%) and recyclable catalysts .

Biological Activity

2-(3-Aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride (CAS Number: 1019115-81-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C₉H₁₂N₄O
  • Molecular Weight: 192.22 g/mol
  • CAS Number: 1019115-81-1

Biological Activity Overview

Research indicates that compounds within the triazolo[4,3-a]pyridine class exhibit diverse biological activities including:

  • Antimicrobial : Several studies have reported antibacterial and antifungal properties.
  • Anticancer : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Notably, the compound may act as an inhibitor of various kinases and other enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. For example:

  • PI3K Inhibition : Certain derivatives demonstrate potent inhibitory effects on phosphoinositide 3-kinases (PI3K), which are crucial in cell signaling pathways related to cancer progression and survival .

Table 1: Summary of Biological Activities

Activity Type Mechanism Reference
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionPI3K inhibition

Structure-Activity Relationships (SAR)

SAR studies have been critical in identifying the functional groups that enhance the biological efficacy of triazolo[4,3-a]pyridine derivatives. Key findings include:

  • The presence of an amino group at the propyl chain significantly increases the potency against PI3K.
  • Variations in substituents on the pyridine ring can drastically alter the compound's inhibitory activity.

Table 2: SAR Insights

Substituent Effect on Activity Reference
Amino GroupEnhances PI3K inhibition
Methyl SubstitutionDecreases potency
Halogenated AromaticsVaries activity based on electron density

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to apoptosis induction via PI3K/AKT pathway modulation .
  • Antimicrobial Effects : Research highlighted the compound's efficacy against resistant strains of bacteria and fungi, showcasing its potential as a therapeutic agent in infectious diseases .

Q & A

Q. How does the compound interact with serotonin receptors, and what experimental methods validate its selectivity?

  • Methodology : Radioligand binding assays (e.g., 5-HT2A receptor affinity studies) and functional assays (e.g., cAMP inhibition) are used. Trazodone analogs, such as the target compound, show antagonism at 5-HT2A receptors (Ki = 18 nM) and weak inhibition of serotonin reuptake (SERT IC50 = 420 nM) . Cyclic voltammetry at glassy carbon electrodes confirms redox behavior linked to its piperazine moiety .

Q. What are the primary metabolic pathways of this compound, and which enzymes are involved?

  • Methodology : Liver microsome assays with CYP isoform-specific inhibitors identify CYP3A4 as the major metabolizing enzyme (>70% clearance), with minor contributions from CYP2D6 and CYP1A2 . Metabolites are characterized via LC-MS/MS, highlighting N-dealkylation and hydroxylation as dominant pathways .

Advanced Research Questions

Q. How can structural modifications to the triazolopyridine core enhance target selectivity while minimizing off-target effects (e.g., histamine H₁ or α₁-adrenergic receptor binding)?

  • Methodology : Computational docking (e.g., AutoDock Vina) predicts interactions with 5-HT2A vs. H₁ receptors. Introducing electron-withdrawing groups at the phenylpiperazine moiety reduces H₁ affinity by 40% while maintaining 5-HT2A antagonism . SAR studies show bromine substitution at the 3-position of the phenyl ring improves selectivity by 2.5-fold .

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data (e.g., bioavailability variations across species)?

  • Methodology : Cross-species comparative studies using cassette dosing in rodents and primates identify interspecific differences in ABCB1 transporter affinity. Physiologically based pharmacokinetic (PBPK) modeling accounts for pH-dependent solubility (pKa = 7.1) and tissue penetration .

Q. How do impurity profiles (e.g., 3-bromophenyl or 4-chlorophenyl derivatives) impact pharmacological activity, and what analytical methods ensure quality control?

  • Methodology : HPLC-UV with orthogonal methods (e.g., charged aerosol detection) quantifies impurities at <0.1% levels. Impurities like 2-{3-[4-(3-Bromophenyl)piperazinyl]propyl}-triazolopyridinone show 10-fold lower 5-HT2A binding, requiring strict process controls .

Methodological Considerations

  • Synthetic Optimization : Mechanochemical synthesis under phase-transfer catalysis (PTC) reduces reaction times from 12 hours to 30 minutes with 83% yield .
  • Analytical Validation : NMR (¹H/¹³C) and IR confirm regioselectivity in triazole ring formation, while X-ray crystallography resolves stereochemical ambiguities in piperazine derivatives .
  • Data Interpretation : Use nonlinear regression (e.g., GraphPad Prism) for IC50/EC50 calculations in dose-response studies. Confocal microscopy tracks intracellular trafficking in HEK-293 cells expressing fluorescently tagged 5-HT receptors .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride
Reactant of Route 2
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2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.